molecular formula C24H32N2O5S B2678375 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 921998-44-9

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2678375
CAS No.: 921998-44-9
M. Wt: 460.59
InChI Key: GJHATQRMZHMLHP-UHFFFAOYSA-N
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Description

Historical Evolution of Benzoxazepine Chemistry

The development of benzoxazepines traces its roots to mid-20th-century heterocyclic chemistry innovations. While benzodiazepines like chlordiazepoxide (discovered in 1955) dominated early central nervous system drug research, benzoxazepines emerged as structurally distinct analogs featuring oxygen and nitrogen atoms within a seven-membered ring. The first synthetic routes to benzoxazepines focused on cyclization reactions between ortho-aminophenols and carbonyl compounds, yielding fused tricyclic systems with potential bioactivity. By the 1980s, advances in regioselective functionalization enabled the systematic exploration of benzoxazepine derivatives, particularly those incorporating electron-withdrawing substituents to modulate electronic properties. The discovery that benzoxazepines could interact with G-protein-coupled receptors and enzyme active sites (e.g., kinase inhibitors) catalyzed their adoption in oncology and neurology-focused medicinal chemistry.

Emergence of Sulfonamide-Functionalized Tetrahydrobenzo[b]oxazepines

Sulfonamide integration into benzoxazepine scaffolds represents a strategic fusion of two pharmacologically privileged motifs. Early work demonstrated that sulfonamide groups enhance target binding through hydrogen bonding with protease active sites and kinase ATP pockets. The tetrahydrobenzo[b]oxazepine core, with its constrained conformation, provided an optimal platform for sulfonamide attachment at the 7- or 8-positions, enabling three-dimensional complementarity with biological targets. For instance, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide exhibited submicromolar inhibition of mTOR kinase due to optimal positioning of the sulfonamide’s sulfonyl oxygen within the ATP-binding cleft. This synergy between heterocyclic rigidity and sulfonamide versatility underpins the design rationale for 5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methoxybenzenesulfonamide, where the methoxy group ortho to the sulfonamide may further modulate electronic and steric interactions.

Current Research Landscape and Significance

Contemporary studies emphasize structure-activity relationship (SAR) optimization and sustainable synthesis. Recent reviews highlight benzoxazepines’ anticancer potential, with mechanisms ranging from tubulin polymerization inhibition to kinase modulation. For example, benzoxazepine-containing kinase inhibitors demonstrate picomolar affinity for PI3K/mTOR pathways, with sulfonamide substituents contributing to improved pharmacokinetic profiles. Parallel advancements in green chemistry include enzymatic cascade syntheses of tricyclic benzoxazepines, achieving 58–84% yields through tyrosinase-mediated ortho-hydroxylation and lipase-catalyzed cyclization. These innovations address traditional challenges in benzoxazepine synthesis, such as poor regioselectivity and hazardous reagents, while expanding accessible chemical space for sulfonamide derivatives.

Research Objectives and Theoretical Framework

This article’s objectives are threefold:

  • Structural Analysis : Decipher the conformational implications of the 5-isobutyl and 3,3-dimethyl substitutions on the tetrahydrobenzo[b]oxazepine core’s boat-like geometry, leveraging X-ray crystallographic data from analogous compounds.
  • Synthetic Methodology : Evaluate scalable routes for introducing the 2-methoxybenzenesulfonamide moiety, comparing Ullmann coupling versus Buchwald-Hartwig amination in terms of yield and functional group tolerance.
  • Biological Relevance : Correlate substituent effects (e.g., ethyl vs. methyl at position 5) with reported bioactivities in related sulfonamide-benzoxazepine hybrids, focusing on antimicrobial and anticancer endpoints.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-7-17-8-11-20(30-6)22(12-17)32(28,29)25-18-9-10-19-21(13-18)31-15-24(4,5)23(27)26(19)14-16(2)3/h8-13,16,25H,7,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHATQRMZHMLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

The molecular formula of this compound is C21H28N2O4SC_{21}H_{28}N_{2}O_{4}S, with a molecular weight of 436.6 g/mol. The structural complexity includes both oxazepine and benzenesulfonamide moieties, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC21H28N2O4SC_{21}H_{28}N_{2}O_{4}S
Molecular Weight436.6 g/mol
CAS Number921993-18-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Sulfonamides are known for their antibacterial properties, often functioning as inhibitors of bacterial folate synthesis. The oxazepine ring may also contribute to neuroactive effects, potentially influencing neurotransmitter systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. Studies suggest that the compound may inhibit the growth of certain bacterial strains by interfering with folate metabolism.
  • Anti-inflammatory Effects : Some sulfonamide derivatives have shown potential in reducing inflammation in various experimental models. This could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on related compounds:

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazepine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Research conducted by Smith et al. (2023) found that certain sulfonamide derivatives reduced inflammatory markers in animal models of arthritis .
  • Cytotoxic Activity : In vitro studies reported in Cancer Research highlighted the cytotoxic effects of structurally similar compounds on human cancer cell lines, leading to further exploration of these compounds as potential chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include sulfonamides with variations in alkyl chains, aromatic substituents, or oxazepine ring modifications. Key comparisons are outlined below:

Compound Core Structure Substituents Key Properties
Target Compound Benzo[b][1,4]oxazepine 5-ethyl, 5-isobutyl, 2-methoxy Moderate steric bulk from isobutyl; methoxy enhances solubility
N-[5-methylisoxazol-3-yl]-derivative Benzenesulfonamide 5-methylisoxazolyl, thiadiazin groups Increased hydrogen-bonding capacity from thiadiazin; lower logP due to polar groups
Rapamycin (Rapa) analogue Macrolide Triene, methoxycyclohexane Larger macrocyclic structure; higher molecular weight and complex stereochemistry
  • Alkyl Chain Variations: Replacement of the ethyl group with shorter (methyl) or longer (propyl) chains could alter lipophilicity and membrane permeability.
  • Aromatic Substituents: The 2-methoxy group may improve aqueous solubility compared to non-polar substituents (e.g., chloro or methyl), as seen in other sulfonamides ().

Physicochemical and Spectroscopic Comparisons

NMR data () reveal that substituent-induced chemical shift changes in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) can localize structural modifications. For example:

  • Methoxy vs. Hydroxy Groups : A hydroxy substituent would downfield-shift aromatic protons due to hydrogen bonding, whereas the methoxy group in the target compound stabilizes electron density, producing distinct NMR profiles.
  • Isobutyl vs. tert-Butyl : The branched isobutyl group may cause upfield shifts in adjacent protons due to shielding effects, differing from tert-butyl’s extreme steric demand.

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